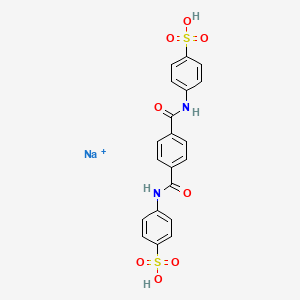
Benzenesulfonic acid,4'-(terephthaloyldiimino)di-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of benzenesulfonic acid groups and a terephthaloyldiimino linkage, making it a unique molecule with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt typically involves the following steps:
Sulfonation of Benzene: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Formation of Terephthaloyldiimino Linkage: Terephthalic acid is reacted with an appropriate amine to form the terephthaloyldiimino linkage.
Coupling Reaction: The benzenesulfonic acid groups are then coupled with the terephthaloyldiimino linkage under controlled conditions to form the final compound.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the sulfonation and coupling reactions. The use of high-purity reagents and precise temperature control are critical to achieving a high-quality product.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学的研究の応用
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient in certain therapeutic formulations.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various industrial processes.
作用機序
The mechanism by which Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. The terephthaloyldiimino linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the terephthaloyldiimino linkage.
Terephthalic acid: Contains the terephthaloyl group but lacks the sulfonic acid groups.
Sulfanilic acid: Contains both sulfonic acid and amino groups but differs in structure and reactivity.
Uniqueness
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt is unique due to the combination of sulfonic acid groups and the terephthaloyldiimino linkage. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.
特性
CAS番号 |
72-15-1 |
|---|---|
分子式 |
C20H16N2NaO8S2+ |
分子量 |
499.5 g/mol |
IUPAC名 |
sodium;4-[[4-[(4-sulfophenyl)carbamoyl]benzoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C20H16N2O8S2.Na/c23-19(21-15-5-9-17(10-6-15)31(25,26)27)13-1-2-14(4-3-13)20(24)22-16-7-11-18(12-8-16)32(28,29)30;/h1-12H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30);/q;+1 |
InChIキー |
VDSUUJRYZVEISC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


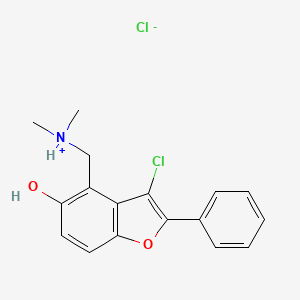
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
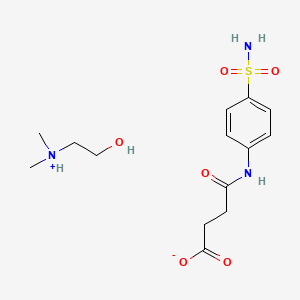
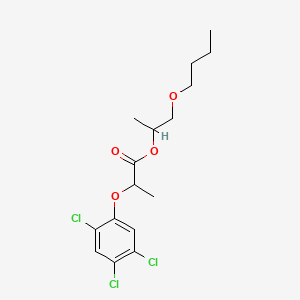
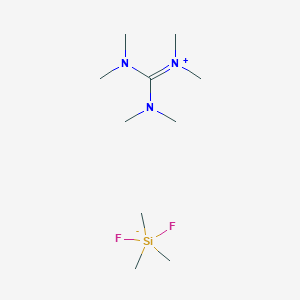
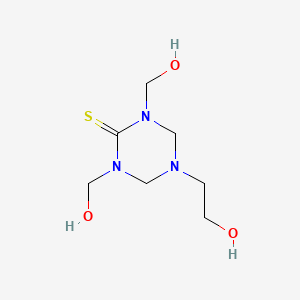
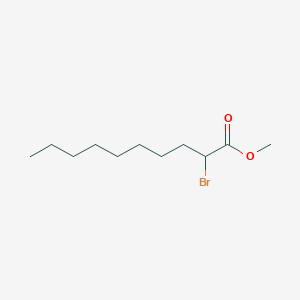
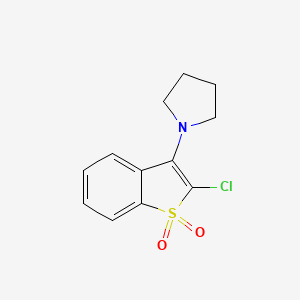
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)

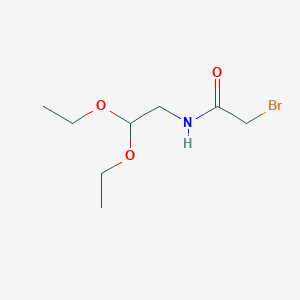
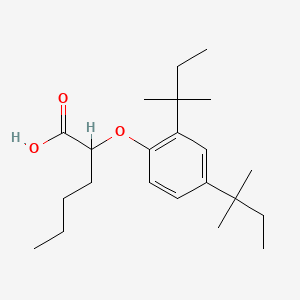

![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)
